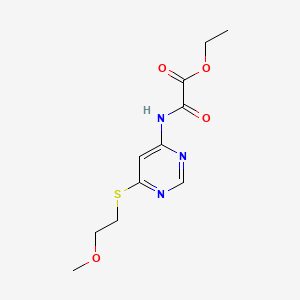
Ethyl ((6-((2-methoxyethyl)thio)-4-pyrimidinyl)amino)oxoacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl ((6-((2-methoxyethyl)thio)-4-pyrimidinyl)amino)oxoacetate is a complex organic compound with a molecular formula of C11H15N3O4S This compound is characterized by the presence of a pyrimidine ring, which is a heterocyclic aromatic organic compound similar to pyridine The compound also contains an ethyl ester group, a methoxyethyl thioether, and an amino oxoacetate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl ((6-((2-methoxyethyl)thio)-4-pyrimidinyl)amino)oxoacetate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.
Introduction of the Thioether Group: The methoxyethyl thioether group can be introduced via a nucleophilic substitution reaction using a suitable thiol and an alkyl halide.
Formation of the Amino Oxoacetate Moiety: The amino oxoacetate group can be synthesized by reacting an amino compound with an oxoacetic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, and may include additional steps such as purification through recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl ((6-((2-methoxyethyl)thio)-4-pyrimidinyl)amino)oxoacetate can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxo group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxyethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, aryl halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various alkyl or aryl derivatives.
Applications De Recherche Scientifique
Ethyl ((6-((2-methoxyethyl)thio)-4-pyrimidinyl)amino)oxoacetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of Ethyl ((6-((2-methoxyethyl)thio)-4-pyrimidinyl)amino)oxoacetate involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl (2-methoxyethyl)amino(oxo)acetate
- Ethyl oxo(tetrahydro-2-furanylmethyl)aminoacetate
- Methyl (2-(4-morpholinyl)ethyl)aminoacetate
Uniqueness
Ethyl ((6-((2-methoxyethyl)thio)-4-pyrimidinyl)amino)oxoacetate is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the pyrimidine ring and the thioether group distinguishes it from other similar compounds, making it a valuable molecule for various research and industrial applications.
Propriétés
Numéro CAS |
75274-27-0 |
|---|---|
Formule moléculaire |
C11H15N3O4S |
Poids moléculaire |
285.32 g/mol |
Nom IUPAC |
ethyl 2-[[6-(2-methoxyethylsulfanyl)pyrimidin-4-yl]amino]-2-oxoacetate |
InChI |
InChI=1S/C11H15N3O4S/c1-3-18-11(16)10(15)14-8-6-9(13-7-12-8)19-5-4-17-2/h6-7H,3-5H2,1-2H3,(H,12,13,14,15) |
Clé InChI |
LJIARKPLCRQHRB-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(=O)NC1=CC(=NC=N1)SCCOC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



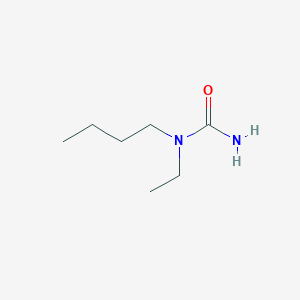

![5-(Trimethylsilyl)-2,3,3a,4,5,7,8,9-octahydro-1H-cyclopenta[a]naphthalen-5-ol](/img/structure/B14448131.png)
![[3-acetyloxy-2-methyl-6-[[3,5,12-trihydroxy-10-methoxy-3-[2-[(4-methoxyphenyl)-diphenylmethoxy]acetyl]-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl] acetate](/img/structure/B14448133.png)
![[1,1'-Biphenyl]-4-ol, 4'-[(6-bromohexyl)oxy]-](/img/structure/B14448141.png)
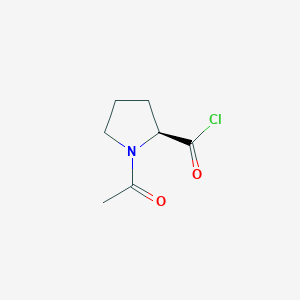

![Dodecanamide, N-[2-[[2-[[2-[(2-aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]-](/img/structure/B14448162.png)
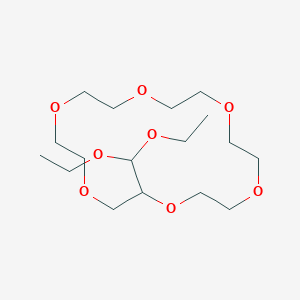
![3-[(But-3-yn-2-yl)oxy]butan-2-ol](/img/structure/B14448184.png)
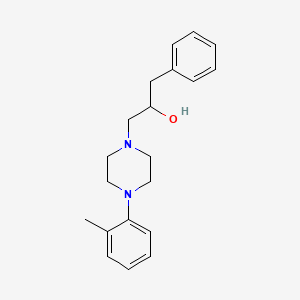

![15-{[tert-Butyl(dimethyl)silyl]oxy}pentadecanoic acid](/img/structure/B14448193.png)
